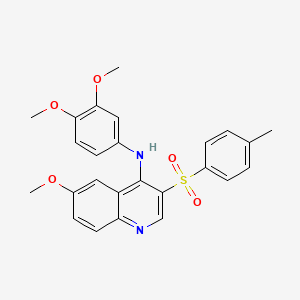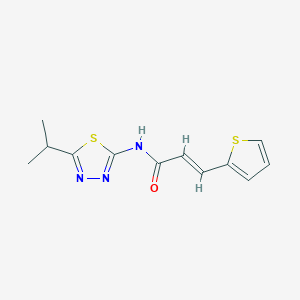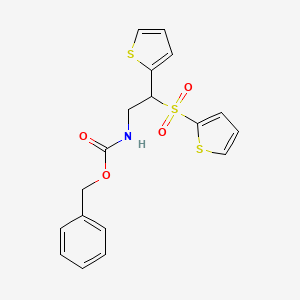
N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine
カタログ番号 B2636252
CAS番号:
895649-95-3
分子量: 464.54
InChIキー: MHHZNYSKSHGBNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have methoxy (-OCH3) and tosyl (CH3C6H4SO2-) functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic core .科学的研究の応用
Synthesis and Labeling
- Labeling with Carbon-14 : N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine has been used in the synthesis of compounds like papaverine and quinopavine, specifically labeled with carbon-14 for research purposes. This labeling aids in tracking the distribution and metabolic pathways of these compounds in biological systems (Ithakissios et al., 1974).
Radioligand Binding Studies
- Apamin-Sensitive Binding Sites : Derivatives of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research is significant in understanding the interaction of these compounds with specific receptors in the nervous system (Graulich et al., 2006).
Metabolic Pathways
- P-glycoprotein Inhibitor Metabolism : The compound has been studied for its metabolism in the context of being a new P-glycoprotein inhibitor. This research helps to understand how the compound is metabolized in the body, which is crucial for developing effective drugs (Paek et al., 2006).
Chemical Reactions
- Reactions with Isatin : Studies on the reaction of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine with isatin have provided insights into the formation of various chemical compounds. This is beneficial for synthetic chemistry and drug development (Brouwer et al., 1972).
Synthesis of Derivatives
- Quinazoline Derivatives Synthesis : Research includes the synthesis of quinazoline derivatives, which are important for the development of new pharmaceutical compounds (Yan et al., 2013).
Protein Kinase Inhibitors
- Inhibitors for Alzheimer's Disease : A study has evaluated novel 4-anilinoquinazoline derivatives, including N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine, as potential inhibitors for protein kinases implicated in Alzheimer's disease. This provides a path for developing new treatments for neurodegenerative diseases (Waiker et al., 2014).
Safety and Hazards
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-16-5-9-19(10-6-16)33(28,29)24-15-26-21-11-8-18(30-2)14-20(21)25(24)27-17-7-12-22(31-3)23(13-17)32-4/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZNYSKSHGBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(1H-indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)a...
1185706-23-3; 944897-13-6


![N-(3-chloro-4-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2636171.png)
![2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2636174.png)
![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2636177.png)

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)


![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2636190.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2636192.png)